molecular formula C17H26N2OS B14451185 N-Cyclohexyl-N-(2-hydroxyethyl)-N'-(1-phenylethyl)thiourea CAS No. 74787-95-4

N-Cyclohexyl-N-(2-hydroxyethyl)-N'-(1-phenylethyl)thiourea

Cat. No.: B14451185
CAS No.: 74787-95-4
M. Wt: 306.5 g/mol
InChI Key: CBDTXHCSAUDJES-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes a cyclohexyl group, a hydroxyethyl group, and a phenylethyl group attached to a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea typically involves the reaction of cyclohexylamine, 2-hydroxyethylamine, and 1-phenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound’s unique structure allows it to interact with various biological molecules, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-N’-phenylthiourea: Lacks the hydroxyethyl group.

    N-(2-Hydroxyethyl)-N’-phenylthiourea: Lacks the cyclohexyl group.

    N-Cyclohexyl-N’-(1-phenylethyl)thiourea: Lacks the hydroxyethyl group.

Uniqueness

N-Cyclohexyl-N-(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea is unique due to the presence of all three functional groups (cyclohexyl, hydroxyethyl, and phenylethyl) attached to the thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

74787-95-4

Molecular Formula

C17H26N2OS

Molecular Weight

306.5 g/mol

IUPAC Name

1-cyclohexyl-1-(2-hydroxyethyl)-3-(1-phenylethyl)thiourea

InChI

InChI=1S/C17H26N2OS/c1-14(15-8-4-2-5-9-15)18-17(21)19(12-13-20)16-10-6-3-7-11-16/h2,4-5,8-9,14,16,20H,3,6-7,10-13H2,1H3,(H,18,21)

InChI Key

CBDTXHCSAUDJES-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)N(CCO)C2CCCCC2

Origin of Product

United States

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